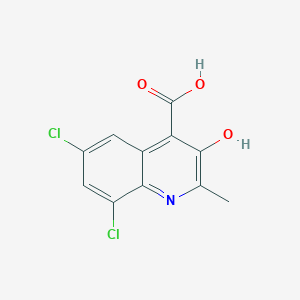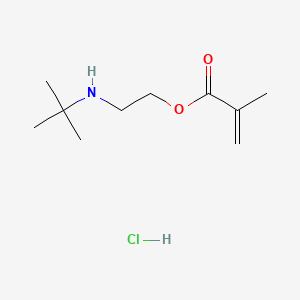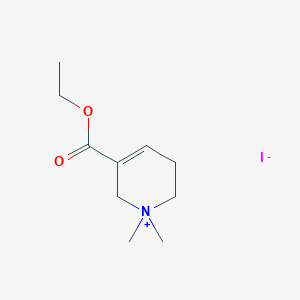
29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- is a synthetic organic compound belonging to the phthalocyanine family. It is characterized by its large, planar, and aromatic structure, which consists of a central phthalocyanine core substituted with four phenyl groups at the 2, 9, 16, and 23 positions. This compound is known for its intense coloration and stability, making it valuable in various applications, including dyes, pigments, and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a metal catalyst. One common method includes the reaction of 4,5-dichlorophthalonitrile with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: 29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of phthalocyanine derivatives with oxidized substituents.
Reduction: Formation of reduced phthalocyanine derivatives.
Substitution: Formation of substituted phthalocyanine derivatives with various functional groups.
科学研究应用
29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a photosensitizer in photochemical reactions.
Biology: Employed in bioimaging and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of dyes, pigments, and advanced materials such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- involves its ability to absorb light and generate reactive oxygen species (ROS). In photodynamic therapy, the compound is activated by light, leading to the production of singlet oxygen and other ROS, which can induce cell death in targeted cancer cells. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to oxidative damage and apoptosis.
相似化合物的比较
- 29H,31H-Phthalocyanine, 2,9,16,23-tetra-tert-butyl-
- 29H,31H-Phthalocyanine, 2,3,9,10,16,17,23,24-octabutoxy-
- Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine
Comparison: 29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- is unique due to its phenyl substituents, which enhance its solubility and stability compared to other phthalocyanine derivatives. The presence of phenyl groups also influences its electronic properties, making it suitable for specific applications in optoelectronics and photodynamic therapy. In contrast, other derivatives like 29H,31H-Phthalocyanine, 2,9,16,23-tetra-tert-butyl- have different substituents that affect their solubility, stability, and reactivity.
属性
CAS 编号 |
26160-82-7 |
|---|---|
分子式 |
C56H34N8 |
分子量 |
818.9 g/mol |
IUPAC 名称 |
6,15,24,33-tetraphenyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C56H34N8/c1-5-13-33(14-6-1)37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53/h1-32H,(H2,57,58,59,60,61,62,63,64) |
InChI 键 |
SXNLZNGQJWKPAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C(N6)N=C8C9=C(C=CC(=C9)C1=CC=CC=C1)C(=N8)N=C3N4)C1=CC=CC=C1)C1=C5C=C(C=C1)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)



![Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate](/img/structure/B13749877.png)

![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)

![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13749903.png)



